

# solubility and stability of (S)-(4-benzylmorpholin-2-yl)methanol

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## Compound of Interest

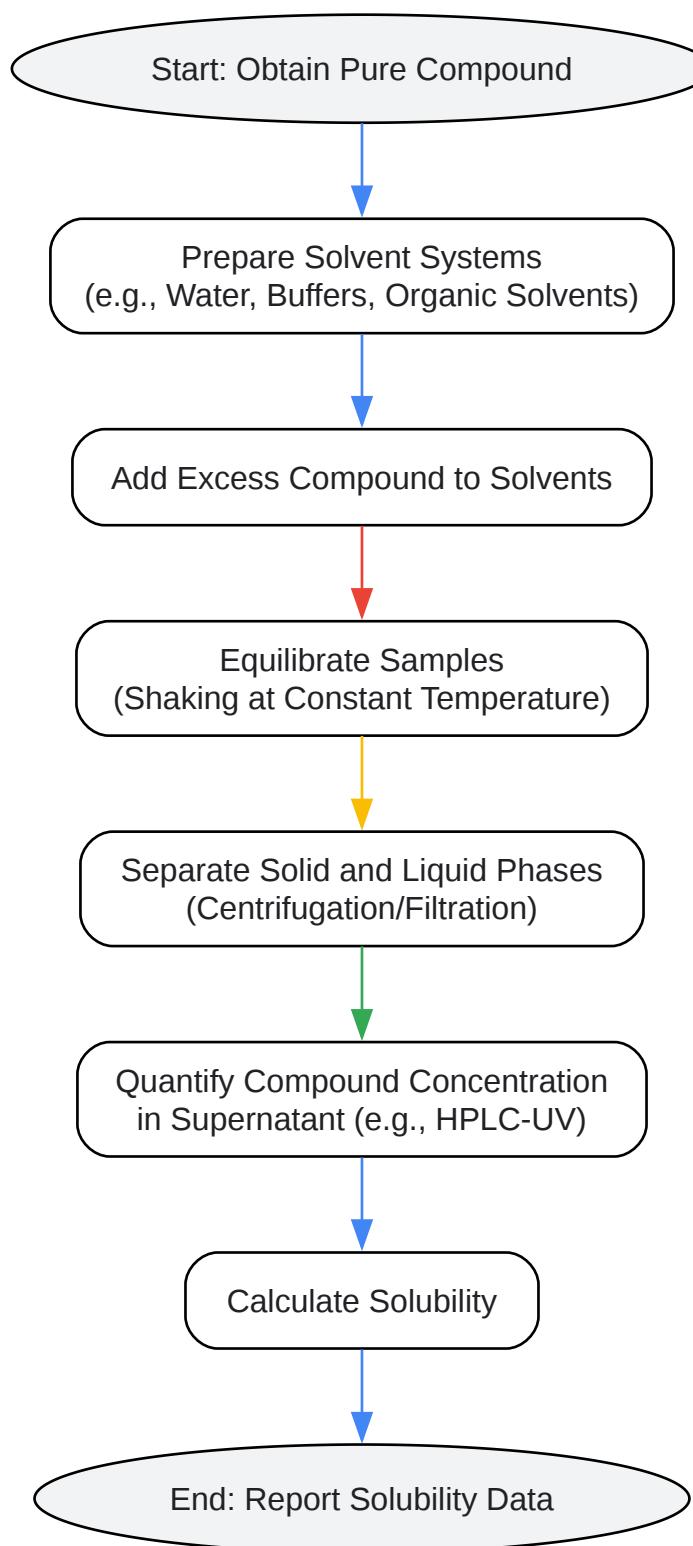
Compound Name: (S)-(4-benzylmorpholin-2-yl)methanol

Cat. No.: B140013

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## Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.



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## Solubility Determination Workflow

## Stability Profile

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Stability testing is a critical component of drug development to ensure safety and efficacy. For **(S)-(4-benzylmorpholin-2-yl)methanol**, stability is best maintained when stored at 2-8 °C in a sealed container.

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability conditions.

## Illustrative Forced Degradation Data

The following table presents hypothetical data from a forced degradation study on **(S)-(4-benzylmorpholin-2-yl)methanol**.

Stress Condition	Time	Assay (% Initial)	Degradation Products Detected
Acid Hydrolysis (0.1 N HCl, 60 °C)	24 h	85.2%	2
Base Hydrolysis (0.1 N NaOH, 60 °C)	24 h	92.5%	1
Oxidation (3% H <sub>2</sub> O <sub>2</sub> , RT)	24 h	88.1%	3
Photostability (ICH Q1B)	7 days	98.7%	1
Thermal (80 °C)	7 days	95.3%	2

## Experimental Protocol for Forced Degradation Studies

A typical forced degradation study involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

- **(S)-(4-benzylmorpholin-2-yl)methanol**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Water bath or oven
- Photostability chamber
- HPLC-UV/MS system

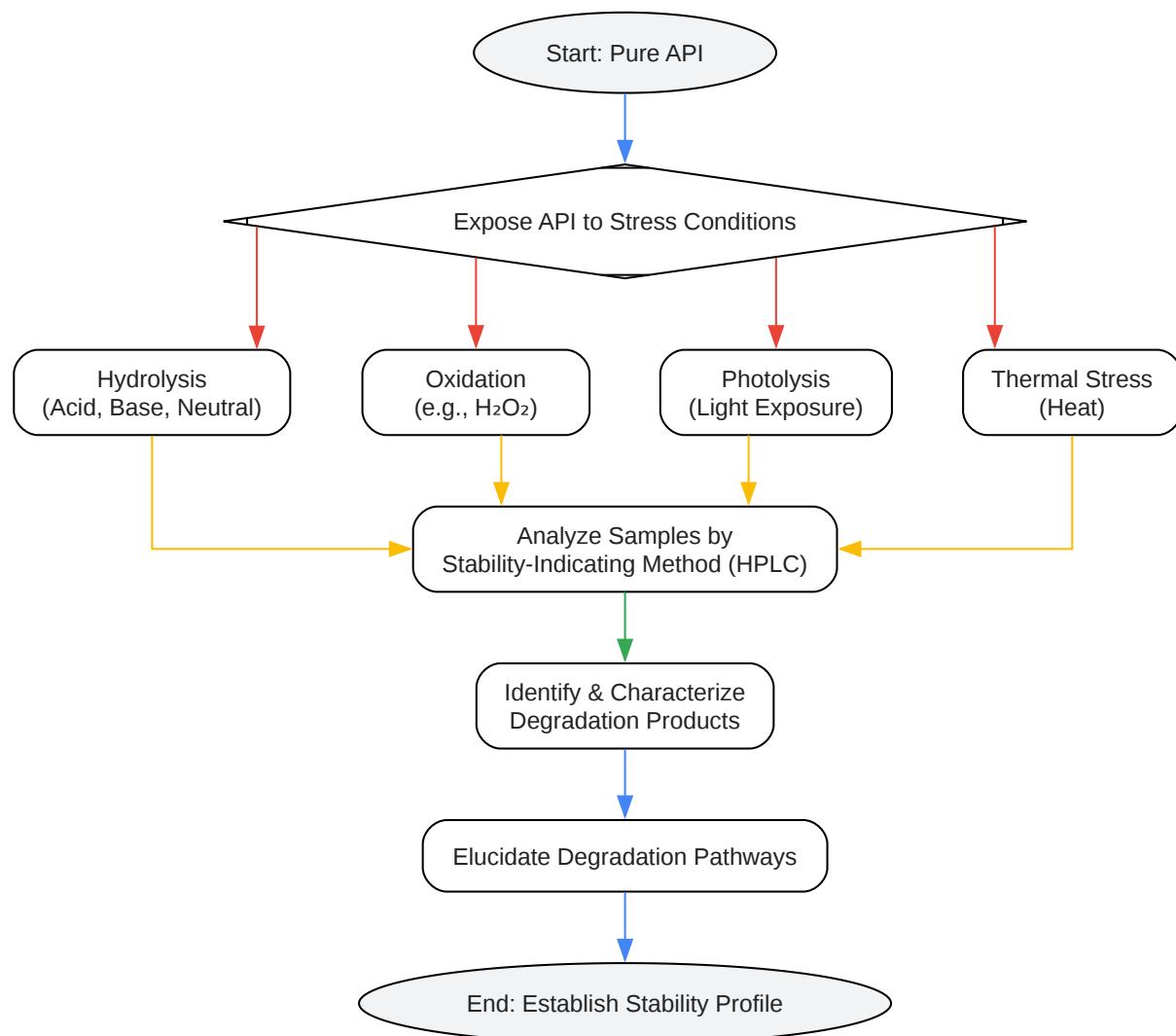
Procedure:

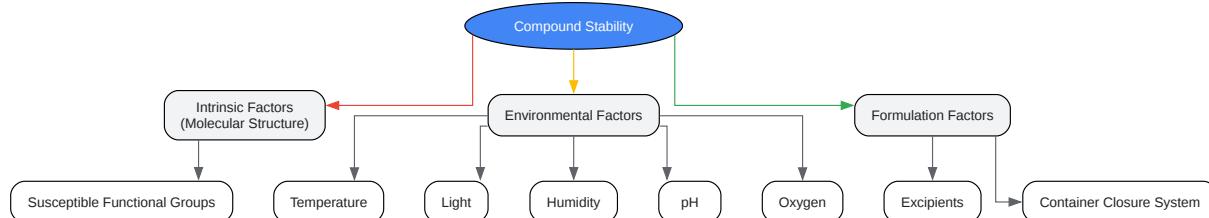
- Hydrolysis:
  - Prepare solutions of the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and water (neutral).
  - Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
  - At designated time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.
- Oxidation:
  - Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).
  - Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

- Analyze samples by HPLC to quantify the parent compound and detect any oxidative degradants.
- Photostability:
  - Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  - A control sample should be kept in the dark under the same conditions.
  - Analyze both the light-exposed and dark control samples by HPLC.
- Thermal Stress:
  - Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).
  - Analyze the sample at various time points (e.g., 1, 3, and 7 days) to assess thermal degradation.

## Workflows and Influencing Factors

The following diagrams illustrate the workflow for a forced degradation study and the key factors that can influence the stability of a pharmaceutical compound.



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